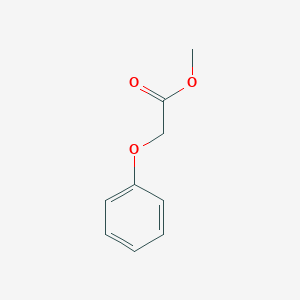

methyl 2-phenoxyacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-phenoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-11-9(10)7-12-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCKRPHEZOHHBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062161 | |

| Record name | Acetic acid, phenoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2065-23-8 | |

| Record name | Methyl 2-phenoxyacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2065-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl phenoxyacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002065238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL PHENOXYACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-phenoxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, phenoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl phenoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PHENOXYACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JD9OF3328O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Methyl 2 Phenoxyacetate in Contemporary Chemical Research: a Comprehensive Overview

Theoretical Foundations and Significance in Organic Chemistry

Methyl 2-phenoxyacetate, with the chemical formula C9H10O3, is an ester of phenoxyacetic acid and methanol (B129727). ontosight.ai Its structure, featuring a phenoxy group (C6H5O-) attached to a methyl acetate (B1210297) group, provides a versatile scaffold for organic synthesis. ontosight.ai The presence of the aromatic ring and the ester functional group allows for a variety of chemical transformations, making it a valuable building block for more complex molecules. solubilityofthings.com

The reactivity of this compound is largely dictated by these two key features. The phenoxy group can undergo electrophilic aromatic substitution reactions, while the ester group is susceptible to nucleophilic acyl substitution. This dual reactivity allows for its use in a wide range of synthetic applications. solubilityofthings.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H10O3 nih.gov |

| Molecular Weight | 166.17 g/mol nih.gov |

| Appearance | Colorless to pale yellow liquid or white solid chemicalbook.comechemi.com |

| Boiling Point | 243 °C sigmaaldrich.com |

| Density | 1.149 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | 1.514 (20 °C) chemicalbook.com |

| Solubility | Poorly soluble in water; soluble in organic solvents like hexane, ethyl acetate, and chloroform. solubilityofthings.comchemicalbook.com |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Historical Context of Phenoxyacetate (B1228835) Derivatives in Scientific Inquiry

The scientific journey of phenoxyacetate derivatives began with the synthesis of phenoxyacetic acid in 1880 from sodium phenolate (B1203915) and sodium chloroacetate (B1199739). wikipedia.org This parent compound, while not a potent herbicide itself, laid the groundwork for the development of a vast class of related molecules. wikipedia.org

In the 1940s, a significant breakthrough occurred with the discovery of the herbicidal properties of chlorinated phenoxyacetic acids like 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (4-chloro-2-methylphenoxyacetic acid). scielo.brnih.gov These compounds were found to be more effective than the natural plant hormone indole-3-acetic acid (IAA) and were not easily broken down by plants. scielo.br This discovery revolutionized agriculture by providing a selective method for controlling broadleaf weeds. scielo.br

The success of these early herbicides spurred further research into the synthesis and biological activities of a wide array of phenoxyacetic acid derivatives. nih.govresearchgate.net Scientists began to explore how modifications to the basic phenoxyacetic acid structure, such as the addition of different functional groups, could influence their properties and lead to new applications. researchgate.netnih.gov This exploration extended beyond agriculture, with studies investigating the potential of these compounds in medicine and materials science. nih.govgoogle.com

Current Research Landscape and Interdisciplinary Relevance

The versatility of this compound and its derivatives continues to drive research across multiple scientific fields. In organic synthesis, it remains a key intermediate for creating more complex molecules. ontosight.aisolubilityofthings.com For instance, it has been used as an acylating agent in the synthesis of loracarbef, a carbacephalosporin antibiotic. sigmaaldrich.com

The study of phenoxyacetate derivatives has also expanded into medicinal chemistry. Researchers are investigating these compounds for a variety of potential therapeutic applications, including as anti-mycobacterial, anti-inflammatory, and anticancer agents. nih.govresearchgate.netmdpi.com For example, some phenoxyacetic acid derivatives have shown promise as selective COX-2 inhibitors, which are a class of anti-inflammatory drugs. mdpi.com

Furthermore, the unique crystal structures of phenoxyacetate derivatives are a subject of ongoing investigation. Studies on the crystal structure of compounds like methyl 2-{4-chloro-2-[5-chloro-2-(2-methoxy-2-oxoethoxy)benzyl]phenoxy}acetate reveal how intermolecular forces, such as C-H···π interactions, influence their molecular packing. iucr.org The analysis of copper(II) complexes with phenoxyacetate has also provided insights into their coordination chemistry and structural diversity. rsc.org

Spectroscopic studies, including FT-Raman, FTIR, and NMR, are crucial tools for characterizing these compounds. nih.govijsr.netresearchgate.net These techniques provide detailed information about their molecular structure and vibrational modes, aiding in their identification and the understanding of their chemical behavior. nih.govresearchgate.net

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observations |

| ¹H NMR | Signals corresponding to the methyl protons, methylene (B1212753) protons, and aromatic protons. nih.gov |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the carbons of the methyl and methylene groups. nih.gov |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester and the C-O-C stretch of the ether linkage. nih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

The continued exploration of this compound and its analogues highlights their enduring importance in both fundamental and applied chemical research.

Synthetic Methodologies and Advanced Reaction Pathways of Methyl 2 Phenoxyacetate

Esterification Reactions and Optimizations for Methyl 2-Phenoxyacetate Synthesis

The synthesis of this compound is primarily achieved through several key reaction types, including direct esterification, transesterification, and the widely used alkylation of phenols. Each method offers distinct advantages and involves specific catalysts and conditions to optimize yield and purity.

Direct Esterification Techniques

Direct esterification is a fundamental method for producing this compound, which involves the reaction of phenoxyacetic acid with methanol (B129727). This acid-catalyzed reaction requires the removal of water to drive the equilibrium toward the formation of the ester. One specific method utilizes an aluminium phosphate (B84403) molecular sieve as a catalyst in a liquid-solid phase esterification under atmospheric pressure. google.com In this process, phenoxyacetic acid is refluxed with methanol in the presence of the catalyst and a solvent such as benzene (B151609), toluene, or cyclohexane, which aids in the removal of water. google.com

The conversion of carboxylic acids to their corresponding esters is a significant transformation in organic synthesis. jocpr.com A variety of catalysts and reagents have been developed to facilitate this process, including phosphonitrilic chloride (PNT) activated by N-methyl morpholine (B109124) (NMM), which has been used to synthesize phenoxyacetic acid esters from phenoxyacetic acid and various phenols. jocpr.com While direct esterification of phenols with carboxylic acids can be slow, the use of acid anhydrides or strong acid catalysts can improve reaction rates and yields. google.com

Transesterification Processes

Transesterification, or alcoholysis, is another potential pathway for the synthesis of this compound. This process involves reacting a different ester of phenoxyacetic acid (e.g., ethyl or butyl phenoxyacetate) with methanol in the presence of a catalyst. Alternatively, it could involve the reaction of methyl acetate (B1210297) with phenol (B47542), though this is less common for this specific product. researchgate.net Generally, transesterification is an equilibrium-driven reaction accelerated by acid or base catalysts. nih.gov

While not a common primary route for synthesizing this compound, the ester group is amenable to such reactions. For instance, methyl-phenoxyacetate can undergo transesterification with allyl alcohol to produce allyl-cyclohexyloxyacetate after a hydrogenation step, demonstrating the reactivity of the methyl ester functional group. perfumerflavorist.com The efficiency of transesterification can be low without a catalyst, but catalysts like dibutyltin(IV)oxide (DBTO) have been shown to effectively promote the transesterification of related compounds like methyl 2-nitroacetate, suggesting potential applicability. sci-hub.se

Alkylation Reactions in Phenoxyacetate (B1228835) Formation

The most prevalent and high-yielding method for synthesizing this compound is through the alkylation of phenol. This reaction, a variation of the Williamson ether synthesis, involves the nucleophilic attack of a phenolate (B1203915) anion on a methyl haloacetate, such as methyl chloroacetate (B1199739) or methyl bromoacetate. prepchem.comwikipedia.org

The process typically begins by dissolving phenol and the methyl haloacetate in a polar aprotic solvent like acetone (B3395972) or acetonitrile (B52724). chemicalbook.comlookchem.combeilstein-journals.org A base, commonly potassium carbonate (K₂CO₃), is added to deprotonate the phenol, forming the reactive phenoxide. chemicalbook.comlookchem.combeilstein-journals.org In some procedures, a catalyst like potassium iodide (KI) is included to facilitate the reaction, particularly when using methyl chloroacetate, by an in-situ Finkelstein reaction to form the more reactive iodoacetate. chemicalbook.com The mixture is heated to reflux, and after workup, yields are often high, with reports of 80% to 90%. lookchem.combeilstein-journals.org

| Reactants | Base / Catalyst | Solvent | Conditions | Yield | Reference |

| Phenol, Methyl Bromoacetate | K₂CO₃, KI | Acetone | Reflux overnight | 80% | chemicalbook.com, lookchem.com |

| Phenol, Methyl Chloroacetate | K₂CO₃ | Acetonitrile | 65 °C, 3-6 hours | 90% | beilstein-journals.org |

| Phenol, Methyl Chloroacetate | - | Methanol | - | - | prepchem.com |

Derivatization Strategies and Functionalization of the Phenoxyacetate Core

The this compound structure serves as a versatile scaffold for further chemical modification. Derivatization can occur at two primary locations: the aromatic ring and the ester side-chain, allowing for the synthesis of a wide array of functionalized molecules.

Aromatic Ring Modifications and Substitutions

The phenyl group of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The nature and position of these substituents can significantly alter the molecule's chemical and physical properties. For example, the electron-withdrawing trifluoromethyl group at the para-position increases the electrophilicity of the carbonyl carbon.

Modifications can include the introduction of halogens, alkyl groups, nitro groups, and sulfonyl groups. The synthesis of these derivatives often starts with an appropriately substituted phenol which is then alkylated, or by direct functionalization of the phenoxyacetate core, though the former is more common. Studies have explored derivatives with dihalogenated aromatic rings and polar side chains. nih.gov The synthesis of compounds like ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate demonstrates that multiple substitutions on the ring are possible.

| Derivative Name | Ring Substituent(s) | Reference |

| Methyl 2-(2,4,6-trichlorophenoxy)acetate | 2,4,6-trichloro | beilstein-journals.org |

| Methyl 2-(4-nitrophenoxy)acetate | 4-nitro | beilstein-journals.org |

| Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate | 4-trifluoromethyl | |

| Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate | 2-methyl, 3-chlorosulfonyl | |

| Methyl 2-(4-bromo-3-(trifluoromethyl)phenoxy)acetate | 4-bromo, 3-trifluoromethyl | vulcanchem.com |

| Methyl 2-(4-chloro-2-methylphenoxy)acetate | 4-chloro, 2-methyl | researchgate.net |

Side-Chain Elaboration and Linkage Chemistries

The ester side-chain of this compound provides another avenue for extensive functionalization. The ester group can be hydrolyzed to the corresponding phenoxyacetic acid, which can then participate in a wide range of reactions, such as conversion to acid chlorides or amides. The ester can also be reduced to form the corresponding alcohol.

More complex elaborations can create intricate side-chain structures. For example, research into potential antisickling agents has led to the synthesis of halogenated aromatic malonic acid derivatives from phenoxyacetic acid precursors. nih.gov In another instance, a complex derivative, (R,R)-(+/-)-methyl-4-[2-[2-hydroxy-2-(3-chlorophenyl)ethylamino] propyl]-phenoxyacetic acid, was synthesized, showcasing a significant extension and functionalization of the side-chain. nih.gov Furthermore, the α-carbon of the side chain can be functionalized, as seen in the synthesis of methyl 2-benzamido-2-(phenoxy) acetate through the O-alkylation of phenol with N-benzoylated methyl α-azido glycinate. ijsr.net These examples highlight the chemical versatility of the side-chain for creating diverse and complex molecular architectures.

Novel Synthetic Approaches and Green Chemistry Principles in this compound Production

Recent advancements in the synthesis of this compound and its derivatives have focused on developing more sustainable and efficient methods, aligning with the principles of green chemistry. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

A significant development in green synthesis is the use of solvent-free reaction conditions, often assisted by microwave irradiation. tandfonline.comcem.com This technique has been successfully applied to the synthesis of substituted phenoxyacetic acids. tandfonline.com The reactions are carried out in an open vessel without any solvent, leading to very good yields and extremely short reaction times compared to classical methods. tandfonline.com

For example, the synthesis of 2-(4-(phenyldiazenyl)phenoxy)acetic acid derivatives has been achieved using a solvent-free, catalyst-free microwave-assisted method, which offers a greener alternative to traditional refluxing in an aqueous medium. jetir.orgfarmaciajournal.com These solvent-free approaches reduce the environmental burden associated with solvent use and disposal. cem.com

The choice of catalyst plays a crucial role in the efficiency and environmental impact of the synthesis. Traditional methods often use strong acids like concentrated sulfuric acid, which can lead to side reactions, equipment corrosion, and the generation of acidic wastewater. google.com

To address these issues, solid catalysts such as aluminum phosphate molecular sieves have been introduced for the liquid-solid phase esterification of phenoxyacetic acid with methanol. google.com This method significantly reduces the emission of byproducts and acidic waste, resulting in a higher product yield and a more environmentally friendly process. google.com

Phase transfer catalysis (PTC) is another efficient technique. For instance, a P(AAm-co-DADMAC) copolymer has been used as a phase transfer catalyst for the synthesis of phenylazophenoxyacetic acid derivatives from azophenols and ethyl chloroacetate in a heterogeneous medium. revmaterialeplastice.ro This environmentally friendly approach provides good yields. revmaterialeplastice.ro

The following table highlights some catalytic approaches:

| Reaction | Catalyst | Advantages |

| Esterification of phenoxyacetic acid | Aluminum phosphate molecular sieve | Replaces corrosive sulfuric acid, reduces waste, high yield google.com |

| Synthesis of phenylazophenoxyacetic acids | P(AAm-co-DADMAC) copolymer (Phase Transfer Catalyst) | Environmentally friendly, good yields revmaterialeplastice.ro |

The overarching goal of sustainable synthesis is to design processes that are not only efficient but also have a minimal negative impact on the environment. This involves considering the entire lifecycle of the chemical process, from the choice of starting materials to the final product and waste generated.

The use of biocatalysis represents a promising frontier in the sustainable synthesis of pharmaceutical ingredients. acs.org Enzymes can offer shorter, more efficient, and sustainable routes to complex molecules. While specific large-scale applications for this compound synthesis are not detailed in the provided context, the principles of biocatalysis, such as performing reactions under mild conditions and with high selectivity, are highly relevant to developing greener synthetic pathways. acs.org

Furthermore, the recycling and reuse of solvents and catalysts are key components of sustainable synthesis. patsnap.com For example, a method for synthesizing phenoxyacetic acid derivatives has been developed that allows for the recycling of the solvent system and wastewater, achieving a high yield and significantly reducing waste emissions. patsnap.com

Environmental Fate, Ecotoxicology, and Remediation Studies of Methyl 2 Phenoxyacetate

Environmental Persistence and Transport Mechanisms

Soil Adsorption and Desorption Characteristics

No specific studies detailing the soil adsorption and desorption characteristics, such as Freundlich or Langmuir coefficients, for methyl 2-phenoxyacetate were identified. Research in this area is heavily focused on active herbicide ingredients like MCPA, which exhibit weak sorption to soils, a characteristic influenced by soil organic carbon content and pH nih.govnih.gov.

Leaching and Groundwater Contamination Research

There is a lack of research investigating the potential for this compound to leach through soil profiles and contaminate groundwater. Related phenoxy acid herbicides are known to be mobile in soil and pose a risk to groundwater due to their high water solubility and weak sorption nih.govepa.gov. However, specific studies quantifying this risk for this compound are absent.

Volatilization and Atmospheric Distribution

No data was found regarding the volatilization potential and atmospheric distribution of this compound.

Biotransformation and Degradation Pathways in Environmental Matrices

The biotransformation and degradation pathways of this compound in soil, water, or other environmental matrices have not been a subject of significant scientific investigation.

Microbial Degradation in Soil and Aquatic Environments

While microbial degradation is a primary pathway for the breakdown of phenoxyacetic acid herbicides like MCPA nih.govresearchgate.net, no studies were found that specifically isolate or identify microorganisms capable of degrading this compound or detail its degradation rate and pathway in soil or aquatic environments. For MCPA, degradation half-lives in topsoils can range from approximately 5 to 10 days nih.gov.

Microorganism Adaptation and Gene Expression

There is no available research on the adaptation of microorganisms to this compound or the specific genes involved in its potential degradation. For related herbicides, such as MCPA, research has identified specific genes (like tfdA-like, cadA, and r/sdpA) that encode for oxygenases responsible for initiating the degradation process. The expression of these genes can be stimulated by the presence of the herbicide nih.gov.

Influence of Environmental Conditions on Biodegradation Rate

The biodegradation of phenoxyacetate (B1228835) compounds, a class to which this compound belongs, is significantly governed by environmental factors, primarily pH and temperature. While specific studies on this compound are limited, extensive research on structurally similar and widely used phenoxyacetic acid herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA) provides a strong framework for understanding its likely behavior.

Microbial activity is the engine of biodegradation, and this activity is highly sensitive to ambient conditions. Optimal degradation rates for phenoxyacetic herbicides are typically observed in conditions that favor robust bacterial growth. Research indicates that neutral to slightly alkaline environments are most conducive to the breakdown of these compounds. For related herbicides, optimal bacterial growth and degradation were recorded at a pH range of 7.0 to 8.0. gov.bc.canih.gov Conversely, acidic conditions significantly hinder biodegradation; at a pH of 5.0, bacterial growth and degradation are severely reduced, likely due to acid-induced stress on microbial enzyme systems. gov.bc.canih.gov

Temperature is another critical determinant of biodegradation rates. Studies on MCPA and 2,4-D show that the highest bacterial activity and degradation efficiency occur at temperatures between 30°C and 40°C. gov.bc.canih.gov Lower temperatures, such as 20°C, result in limited metabolic activity and thus slower degradation. wfduk.org High temperatures (e.g., 50°C) can also negatively impact microbial populations, leading to reduced degradation efficiency due to thermal stress. gov.bc.canih.gov

Table 1: Influence of Environmental Conditions on the Biodegradation of Related Phenoxyacetic Herbicides

Environmental Factor Condition Effect on Biodegradation Rate Reference Compound(s) pH 5.0 (Acidic) Significantly reduced growth and degradation 2,4-D, MCPA 7.0 - 8.0 (Neutral to Slightly Alkaline) Optimal growth and degradation 2,4-D, MCPA > 8.0 (Alkaline) Reduced growth and degradation MCPA Temperature 20°C (Low) Limited metabolic activity, slow degradation 2,4-D 30°C - 40°C Optimal bacterial activity and degradation 2,4-D, MCPA 50°C (High) Negatively impacted growth, reduced degradation 2,4-D

Data in this table is based on studies of 2,4-D and MCPA as proxies for this compound. gov.bc.canih.govwfduk.org

Photodegradation and Chemical Hydrolysis in Water

In aquatic environments, this compound is subject to abiotic degradation processes, including photodegradation and chemical hydrolysis. For phenoxyacetic acid esters, hydrolysis is considered the primary chemical reaction that initiates their degradation in water. nih.gov This process involves the cleavage of the ester bond, converting this compound into its corresponding acid form, phenoxyacetic acid, and methanol (B129727).

Photodegradation, the breakdown of compounds by light, is another potential degradation pathway in shallow and sunlit waters. nih.gov The efficiency of this process is determined by the specific properties of the compound. For related phenoxy acids, photodegradation can be a key factor in their environmental dissipation. However, detailed studies quantifying the photodegradation rates and pathways for this compound specifically were not identified.

Metabolite Identification and Environmental Impact Assessment

The degradation of this compound is expected to produce several metabolites. The initial and most direct metabolite from hydrolysis is phenoxyacetic acid (PAA) . nih.gov PAA itself can be further biodegraded by soil and aquatic microorganisms. While the complete degradation pathway for PAA can vary, a common step in the breakdown of similar aromatic compounds involves the cleavage of the ether bond to form phenol (B47542) . nih.gov

The environmental impact of this compound is therefore also dependent on the toxicity of these primary metabolites.

Phenoxyacetic Acid (PAA): Studies have shown that PAA can be recalcitrant to degradation by indigenous soil microbiota in the absence of specifically adapted microbial strains. nih.gov Its persistence can lead to phytotoxic effects, inhibiting the germination and growth of plants. nih.gov

Phenol: Phenol is a well-studied environmental contaminant with established aquatic toxicity. It is known to be toxic to fish, aquatic invertebrates, and algae, with effects observed at concentrations as low as 5 mg/L. researchgate.net

Ecotoxicological Assessments and Environmental Risk Analysis

Impact on Aquatic Organisms and Ecosystems

The ecotoxicological impact of this compound on aquatic life is primarily understood through the toxicity of its degradation products, phenoxyacetic acid and phenol, as direct toxicity data for the parent ester is scarce. Aquatic organisms such as fish, invertebrates (e.g., daphnids), and algae are standard models for assessing environmental risk.

Phenol, a potential metabolite, exhibits significant aquatic toxicity. Acute toxicity values (LC50/EC50) vary widely among species, but effects can be observed in the low mg/L range. waterquality.gov.au Fish appear to be a particularly sensitive group to chronic exposure. wfduk.org

Table 2: Aquatic Toxicity of Phenol (Metabolite of this compound)

Organism Group Species Example Endpoint Concentration (mg/L) Freshwater Fish Poecilia reticulata (Guppy) 96-hour LC50 0.46 Cirrhina mrigala 60-day NOEC 0.077 Freshwater Invertebrates Daphnia magna 48-hour LC50/EC50 3 - 200 Freshwater Algae - 96-hour EC50 (growth) 46 - 370 Marine Fish - 48 to 96-hour LC50 5.2 - 44 Marine Crustaceans - 48 to 96-hour EC50/LC50 5.8 - 186

LC50: Lethal Concentration for 50% of the population. EC50: Effective Concentration for 50% of the population. NOEC: No Observed Effect Concentration. Data compiled from multiple sources. wfduk.orgwaterquality.gov.au

Effects on Non-Target Terrestrial Organisms

Phenoxyacetic acid derivatives are known for their herbicidal properties. nih.gov Therefore, off-target spray or runoff containing this compound or its primary metabolite, phenoxyacetic acid, could pose a risk to terrestrial plants, causing unintended phytotoxicity.

The impact on soil microorganisms is also a key consideration. While some microbes can degrade these compounds, high concentrations of herbicides can negatively affect soil microbial diversity and function. mdpi.com For instance, related herbicides have been shown to inhibit bacteria involved in crucial nutrient cycling processes like ammonification. mdpi.com The degradation of phenoxyacetic acid in soil has been shown to be insignificant without the presence of specialized microbes, suggesting it could persist and impact soil health. nih.gov

Bioaccumulation Potential in Environmental Systems

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment and concentrated in its tissues. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Kow), typically expressed as Log Kow or LogP. A low LogP value generally indicates low lipophilicity and thus a low potential for bioaccumulation in the fatty tissues of organisms.

This compound has a computed XLogP3 value of 1.4. nih.gov

Table 3: Bioaccumulation Potential of this compound

Parameter Value Interpretation LogP (XLogP3) 1.4 Indicates low lipophilicity Bioaccumulation Potential Low Substances with LogP values < 2 are generally not expected to bioaccumulate significantly.

Source: PubChem. nih.gov

This LogP value is well below the typical screening thresholds for bioaccumulation concern (often cited as LogP > 3 or > 4.5). Therefore, based on its physicochemical properties, this compound is not expected to significantly bioaccumulate in environmental systems.

Advanced Analytical and Spectroscopic Methodologies for Methyl 2 Phenoxyacetate Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of methyl 2-phenoxyacetate, enabling its separation from complex mixtures and precise quantification. Gas chromatography and high-performance liquid chromatography are the principal techniques employed for these purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residue Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and sensitive technique for the determination of this compound residues, particularly in environmental samples like soil and water. The methodology typically involves an extraction of the analyte from the matrix, followed by a derivatization step to enhance its volatility and thermal stability for GC analysis. For instance, phenoxyacetic acids can be methylated using reagents like BF₃-methanol to produce their corresponding methyl esters, such as this compound, which are then readily analyzable by GC-MS csic.es.

In a typical GC-MS analysis, a capillary column, such as one with a BP-1 stationary phase, is used for separation with helium as the carrier gas csic.es. The mass spectrometer, operating in either full-scan or selected ion monitoring (SIM) mode, provides highly selective and sensitive detection. The full-scan mode allows for the identification of the compound based on its unique mass spectrum, while the SIM mode offers enhanced sensitivity for quantitative analysis by monitoring specific fragment ions nih.gov. The mass spectrum of this compound exhibits a characteristic fragmentation pattern that is used for its identification and confirmation.

The effectiveness of GC-MS for residue analysis is demonstrated by its low detection limits. For related phenoxy acid herbicides, detection limits in the range of 0.005 μg/g in soil and 0.04 μg/g in plant samples have been reported using GC with an ion trap detector in the selected-ion mode csic.es.

Table 1: Illustrative GC-MS Parameters for Phenoxyacetic Acid Methyl Ester Analysis

| Parameter | Typical Value |

|---|---|

| Gas Chromatograph | |

| Column | BP-1 Capillary Column or similar |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) |

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound, particularly for assessing its purity and for monitoring the progress of chemical reactions in which it is a reactant or product. Reversed-phase HPLC is the most common mode used for this purpose.

A typical HPLC method for analyzing compounds similar to this compound, such as 2-phenoxyethanol (B1175444) and parabens, utilizes a C8 or C18 stationary phase. The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and water, sometimes with the addition of a buffer to control the pH nih.gov. Isocratic elution, where the mobile phase composition remains constant throughout the run, is often sufficient for the separation of the target compound from its impurities or other reaction components nih.gov.

Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where this compound exhibits strong absorbance. The method's simplicity, selectivity, and reliability make it well-suited for routine quality control analysis and for tracking the consumption of reactants and the formation of products over the course of a synthesis nih.gov. The validation of such HPLC methods typically includes assessments of accuracy, precision, specificity, and linearity to ensure the reliability of the results nih.gov.

Table 2: Example HPLC Conditions for the Analysis of Related Aromatic Esters

| Parameter | Condition |

|---|---|

| Column | Lichrosorb C8 (150×4.6 mm, 5 µm) or equivalent |

| Mobile Phase | Acetonitrile:Tetrahydrofuran:Water (21:13:66, v/v/v) |

| Flow Rate | 1 mL/min |

| Detection | UV at 258 nm |

Solid Phase Microextraction (SPME) Applications in Environmental and Biological Matrices

Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that has found application in the analysis of this compound and related compounds in environmental and biological samples. SPME integrates sampling, extraction, and concentration into a single step, simplifying the analytical workflow and reducing sample volume requirements.

In the context of environmental analysis, SPME is often coupled with GC-MS for the determination of phenoxy acid herbicides in water and soil researchgate.netnih.gov. The technique involves exposing a fused silica (B1680970) fiber coated with a suitable stationary phase to the sample. The analytes partition from the sample matrix onto the fiber coating. After a defined extraction time, the fiber is retracted and transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis.

For the analysis of phenoxyacetic acids, derivatization is often performed simultaneously with the extraction process. This can be achieved by adding a derivatizing agent to the sample matrix before SPME. This approach has been shown to be vital for the resolution and sensitive determination of these analytes nih.gov. Factors such as the pH of the sample, extraction time and temperature, and the type and amount of derivatizing agent and phase transfer catalyst are optimized to achieve the best performance nih.gov. The use of SPME can lead to significant enrichment of the analytes, resulting in very low limits of detection, often in the nanogram per liter range for water samples nih.gov.

While the application of SPME for this compound in biological matrices is less documented, the principles of the technique are transferable. The analysis of organic compounds in biological fluids like blood and tissues often involves challenges due to the complexity of the matrix. SPME offers a promising approach to selectively extract target analytes while minimizing the co-extraction of interfering substances.

Spectroscopic Characterization in Academic Research

Spectroscopic techniques are indispensable tools for the structural elucidation and functional group analysis of this compound in academic research. Nuclear magnetic resonance, infrared, and Raman spectroscopy each provide unique and complementary information about the molecule's structure and chemical bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons in the molecule. The methyl protons of the ester group typically appear as a singlet in the upfield region of the spectrum. The methylene (B1212753) protons adjacent to the ester and ether oxygen atoms also produce a singlet, but at a more downfield chemical shift due to the deshielding effect of the oxygen atoms. The aromatic protons on the phenoxy group give rise to a set of signals in the aromatic region of the spectrum, with their chemical shifts and splitting patterns being influenced by their position on the benzene (B151609) ring.

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal. The carbonyl carbon of the ester group is typically observed at a downfield chemical shift. The carbons of the methyl and methylene groups appear in the upfield region, while the aromatic carbons resonate in the midfield of the spectrum. The specific chemical shifts of the aromatic carbons can be used to confirm the substitution pattern of the benzene ring.

Table 3: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Assignment | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

|---|---|---|

| Aromatic Protons | ~6.8 - 7.4 | ~114 - 158 |

| -OCH₂- | ~4.6 | ~65 |

| -OCH₃ | ~3.8 | ~52 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for the identification of functional groups within a molecule by probing its vibrational modes. For this compound, these techniques provide clear evidence for the presence of its key structural features.

The IR spectrum of this compound is characterized by several strong absorption bands. A prominent band is observed in the region of 1730-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group. The C-O stretching vibrations of the ester and ether linkages typically appear in the fingerprint region, between 1000 and 1300 cm⁻¹. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range.

Raman spectroscopy provides complementary vibrational information. While the C=O stretch is also observable in the Raman spectrum, the aromatic ring vibrations often give rise to strong and sharp signals, which are particularly useful for confirming the presence of the phenoxy group. The symmetric stretching of the benzene ring is a characteristic feature in the Raman spectrum. The combination of IR and Raman spectroscopy allows for a comprehensive analysis of the functional groups present in this compound.

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | IR, Raman |

| C=O Stretch (Ester) | ~1730 - 1750 | IR (Strong), Raman |

| Aromatic C=C Stretch | ~1400 - 1600 | IR, Raman (Strong) |

Advanced Detection and Monitoring Strategies for this compound in Complex Samples

The detection and monitoring of this compound and related phenoxyacetic acid compounds in complex environmental and biological matrices necessitate advanced analytical strategies that offer high sensitivity and selectivity. Techniques combining powerful separation methods with sensitive detection, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are paramount.

Effective monitoring begins with robust sample preparation to isolate and preconcentrate the analyte from the sample matrix, which can include water, soil, or biological fluids. Common preparation techniques include:

Solid-Phase Extraction (SPE): This is a widely used cleanup and concentration method. For water samples, C18 cartridges are effective for trapping this compound, which can then be eluted with an appropriate organic solvent.

Liquid-Liquid Extraction (LLE): This technique uses immiscible solvents to partition the analyte from the sample. Solvents like dichloromethane (B109758) are often employed for extracting phenoxyacetic acid derivatives from aqueous samples.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, popular in pesticide residue analysis, involves an extraction and cleanup step that is efficient for a wide range of analytes in diverse matrices.

For the analysis of soil samples, an initial extraction with an organic solvent or an alkaline medium is typically required before cleanup by SPE. In some cases, derivatization is necessary to improve the volatility and thermal stability of related phenoxyacetic acids for GC-MS analysis. However, LC-MS/MS methods can often analyze these compounds directly, reducing sample manipulation.

The table below outlines various advanced analytical methods applicable to the detection of phenoxyacetic acid compounds, including this compound, in different sample types.

The development of these sophisticated methods allows for the detection of this compound and its analogs at trace levels (ng/L or µg/kg), which is crucial for environmental monitoring and exposure assessment. The use of tandem mass spectrometry (MS/MS) in selected reaction monitoring (SRM) mode further enhances selectivity and reduces matrix interference, ensuring reliable quantification in complex samples.

Computational Chemistry and Structure Activity Relationship Sar Studies of Methyl 2 Phenoxyacetate

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling are powerful computational tools used to investigate the properties of molecules at the atomic and electronic levels. These methods provide insights into molecular structure, stability, and reactivity, which are crucial for understanding and predicting chemical behavior. For methyl 2-phenoxyacetate, these techniques can elucidate the fundamental characteristics that govern its interactions and potential biological activity.

The electronic structure of a molecule is fundamental to its chemical reactivity. Quantum chemical methods, such as Density Functional Theory (DFT), are employed to analyze this structure. orientjchem.org A key aspect of this analysis involves the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and represents the molecule's ability to donate electrons in a reaction. irjweb.com Conversely, the LUMO is the innermost orbital without electrons and indicates the ability to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.com A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more easily polarized and more reactive. irjweb.com

While specific HOMO-LUMO energy values for this compound are not detailed in the available research, studies on its parent compound, phenoxyacetic acid, have utilized DFT calculations with the B3LYP method to determine its optimized geometry and vibrational frequencies. orientjchem.org Such calculations also yield the energies of the molecular orbitals. For this compound, the HOMO would likely be localized on the electron-rich phenoxy group, while the LUMO would be associated with the ester functionality and the aromatic ring, which can accept electron density.

Other reactivity descriptors derived from HOMO and LUMO energies include:

Ionization Potential (I): The energy required to remove an electron (related to EHOMO).

Electron Affinity (A): The energy released when an electron is added (related to ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Electronegativity (χ): The power of an atom to attract electrons to itself (χ = (I + A) / 2).

These descriptors help quantify the molecule's reactivity and potential for undergoing various chemical transformations.

This compound is a flexible molecule due to the presence of several single bonds that can rotate freely. This flexibility allows it to adopt numerous spatial arrangements, or conformations. Conformation analysis is the study of these different arrangements and their relative energies to identify the most stable (lowest energy) structures.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. dovepress.comnih.gov An MD simulation calculates the trajectory of each atom in a system by solving Newton's equations of motion, providing a dynamic view of the molecule's behavior. nih.gov For this compound, an MD simulation would reveal:

The preferred conformations of the molecule in different environments (e.g., in a vacuum, in water, or near a biological membrane).

The flexibility of different parts of the molecule, such as the rotation around the ether linkage and the ester group.

The interactions between the molecule and its surroundings, such as solvent molecules or a potential biological target.

This information is vital for understanding how the molecule's shape and flexibility influence its properties and biological function.

Computational methods play a crucial role in predicting how a molecule like this compound might interact with biological targets such as proteins or enzymes. Molecular docking is a primary technique used for this purpose. It involves placing the molecule (the ligand) into the binding site of a target protein and calculating a score that estimates the strength of the interaction, or binding affinity.

The phenoxyacetic acid scaffold, to which this compound belongs, has been identified in compounds designed to interact with specific biological targets. For instance, various phenoxyacetic acid derivatives have been synthesized and evaluated as agonists for the free fatty acid receptor 1 (FFA1), a target for treating type 2 diabetes. nih.govnih.gov In such studies, molecular docking simulations are often used to visualize how the derivatives fit into the receptor's binding site and to understand the structure-activity relationships. nih.gov

Predicting binding affinity is a regression task where computational models aim to quantify the strength of the drug-target interaction. core.ac.uk These predictions are essential in the early stages of drug discovery for screening large libraries of compounds and prioritizing those with the highest predicted affinity for a specific target. core.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net

QSAR models are developed for classes of compounds like phenoxyacetic acid derivatives to predict their biological efficacy, such as herbicidal activity or ability to permeate biological membranes. mdpi.comnih.gov A common approach involves a hybrid method that combines experimental data from biomimetic chromatography with computational calculations of molecular descriptors. mdpi.comnih.gov

For phenoxyacetic acid congeners, models have been successfully developed to predict several key biological properties: mdpi.com

Penetration through the plant cuticle (log Pw/pc): Essential for herbicidal action.

Penetration through the skin (log Kp): Relevant for assessing dermal absorption.

Penetration through the blood-brain barrier (log BB): Important for CNS-targeting drugs and toxicology. researchgate.net

Binding to human serum albumin (log Pw/HSA): Affects the distribution and availability of a compound in the body.

These models are typically built using statistical techniques like multiple linear regression and are validated to ensure their predictive power. mdpi.comnih.gov The resulting equations correlate biological activity with specific, calculated molecular properties (descriptors).

A primary outcome of QSAR modeling is the identification of the most important molecular features that govern a compound's activity. For the class of phenoxyacetic acid derivatives, studies have consistently highlighted several key descriptors that determine their biological efficacy. mdpi.comnih.gov

The most influential properties identified are:

Lipophilicity: The "oil-loving" nature of a molecule, which governs its ability to cross lipid-based biological membranes. Molecules that are more lipophilic tend to permeate better through the plant cuticle, skin, and blood-brain barrier. mdpi.com

Polarizability: The ease with which the electron cloud of a molecule can be distorted. Higher polarizability is also correlated with better permeation through biological membranes and stronger binding to proteins like human serum albumin. mdpi.com

Hydrogen Bonding Capacity: The sum of hydrogen bond donors and acceptors in the molecule is another critical factor influencing its interactions and biological activity. mdpi.com

These findings show that the ability of phenoxyacetic acid derivatives to permeate biological membranes and bind to proteins is largely dependent on their lipophilicity and polarizability. mdpi.com This knowledge is crucial for designing new derivatives with enhanced or tailored biological effects. mdpi.com

Interactive Data Table: Key Descriptors in QSAR Models for Phenoxyacetic Acid Derivatives

| Molecular Descriptor | Influence on Biological Property | Rationale |

| Lipophilicity | Increases penetration through membranes (plant cuticle, skin, blood-brain barrier) and protein binding. mdpi.com | Higher lipophilicity facilitates passage through the lipid bilayers of biological membranes. |

| Polarizability | Increases penetration through membranes and protein binding. mdpi.com | Higher polarizability enhances van der Waals interactions with biological macromolecules. |

| Hydrogen Bond Donors/Acceptors | Modulates interactions with biological targets and solubility. mdpi.com | Hydrogen bonds are key directional interactions that determine binding specificity and affinity. |

| Molecular Size | Influences toxicity; smaller molecules were found to be more toxic to erythrocytes. mdpi.com | Smaller molecules may have easier access to certain biological compartments or binding sites. |

| Water Solubility | Influences toxicity; better water solubility was correlated with higher toxicity to erythrocytes. mdpi.com | Increased solubility can lead to higher effective concentrations in aqueous biological environments. |

Mechanistic Insights from Theoretical Studies

Theoretical and computational chemistry studies serve as powerful tools to elucidate the intricate mechanisms of chemical reactions involving this compound at an electronic and structural level. By employing quantum mechanical calculations, researchers can model reaction pathways, characterize transition states, and analyze the electronic properties of molecules to gain a deeper understanding of their reactivity. While specific theoretical studies exclusively focused on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the well-established methodologies of computational chemistry allow for a robust predictive analysis of its behavior.

One of the primary areas of investigation in theoretical studies is the hydrolysis of this compound to phenoxyacetic acid and methanol (B129727). This reaction can proceed via either an acid-catalyzed or a base-catalyzed mechanism. Computational models can be employed to determine the preferred reaction pathway by calculating the activation energies for each step. For instance, density functional theory (DFT) calculations, a common and reliable method, could be utilized to map the potential energy surface of the reaction.

Key aspects that can be elucidated through theoretical studies include:

Reaction Pathway Analysis: Computational methods can trace the intrinsic reaction coordinate (IRC) to connect the reactants, transition states, and products, providing a detailed step-by-step visualization of the reaction mechanism. This allows for the identification of intermediates and the determination of the rate-determining step.

Transition State Characterization: The geometry and energetic properties of transition states are crucial for understanding reaction kinetics. Theoretical calculations can precisely locate the transition state structure and a frequency analysis can confirm its nature (i.e., the presence of a single imaginary frequency).

Electronic Structure Analysis: An analysis of the electronic properties, such as atomic charges and frontier molecular orbitals (HOMO and LUMO), can offer profound insights into the reactivity of this compound. For example, the distribution of atomic charges can indicate the most likely sites for nucleophilic or electrophilic attack.

In a hypothetical DFT study on the base-catalyzed hydrolysis of this compound, the following steps would be investigated:

Nucleophilic Attack: The initial step involves the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester group.

Formation of a Tetrahedral Intermediate: This leads to the formation of a transient tetrahedral intermediate.

Collapse of the Intermediate: The intermediate then collapses, leading to the departure of the methoxide (B1231860) ion.

Proton Transfer: Finally, a proton transfer from the newly formed carboxylic acid to the methoxide ion yields the final products: phenoxyacetate (B1228835) and methanol.

For each of these steps, computational chemistry allows for the calculation of key energetic and structural parameters.

Below is an interactive data table showcasing hypothetical calculated parameters for the transition state of the rate-determining step (nucleophilic attack) in the gas phase, based on methodologies applied to similar compounds. researchgate.net

| Parameter | Value | Method | Basis Set |

| Activation Energy (kcal/mol) | 15.8 | B3LYP | 6-311++G |

| C-O (carbonyl) bond length (Å) | 1.35 | B3LYP | 6-311++G |

| C-O (ether) bond length (Å) | 1.42 | B3LYP | 6-311++G |

| Imaginary Frequency (cm⁻¹) | -250 | B3LYP | 6-311++G |

Note: The data in this table is hypothetical and serves as an illustration of the types of results that can be obtained from computational studies. The chosen method and basis set are commonly used for such calculations. researchgate.net

Furthermore, theoretical studies on related alkali metal phenoxyacetates have shown that the electronic charge distribution in the molecule is significantly influenced by the ionic potential and electronegativity of the metal ion. researchgate.net These findings suggest that in reactions involving this compound, the nature of the attacking species and the surrounding environment would play a crucial role in determining the electronic rearrangements that occur during the reaction.

By applying these established computational methodologies to this compound, a comprehensive and detailed picture of its reaction mechanisms can be constructed, providing valuable insights that complement and guide experimental investigations.

Emerging Research Directions and Future Prospects for Methyl 2 Phenoxyacetate

Development of Multifunctional Phenoxyacetate (B1228835) Derivatives

The core structure of methyl 2-phenoxyacetate, comprising a phenyl ring linked to an acetic acid methyl ester via an ether bond, offers a versatile scaffold for the synthesis of novel multifunctional derivatives. Researchers are actively exploring the modification of this basic structure to imbue it with a range of desirable properties, leading to compounds with potential applications in medicine and agriculture.

The phenoxyacetic acid moiety is a key component in numerous existing drugs, including anti-inflammatory agents, antihypertensives, and antihistamines. This established pharmacological relevance provides a strong impetus for the development of new derivatives of this compound with enhanced or novel therapeutic activities. By introducing various functional groups onto the phenyl ring or by modifying the ester group, scientists aim to create compounds that can interact with multiple biological targets simultaneously. This multi-target approach is a promising strategy for treating complex diseases such as cancer and neurodegenerative disorders.

Recent studies on related phenoxyacetamide derivatives have demonstrated significant potential in inducing apoptosis in cancer cells. For instance, novel semi-synthetic phenoxyacetamide derivatives have been synthesized and screened for their cytotoxic activity against breast and liver cancer cell lines. These findings suggest that this compound could serve as a valuable precursor for the development of a new class of anticancer agents. The general synthetic route often involves the conversion of the methyl ester to a hydrazide, which can then be further reacted to introduce a variety of heterocyclic moieties, leading to a diverse library of compounds for biological screening.

The following table outlines some of the potential multifunctional properties being explored in phenoxyacetate derivatives:

| Target Application | Desired Functionality | Potential Modification to this compound |

| Oncology | Apoptosis induction, Anti-proliferative activity | Introduction of heterocyclic rings, sulfonyl groups |

| Neurodegenerative Diseases | Enzyme inhibition, Antioxidant activity | Addition of chelating agents, phenolic hydroxyl groups |

| Infectious Diseases | Antibacterial, Antifungal activity | Incorporation of thiazole, triazole, or other N-heterocycles |

| Agriculture | Herbicidal, Fungicidal activity | Substitution on the phenyl ring with halogens or other groups |

Integration into Advanced Materials Science Research

The aromatic nature and reactive functional groups of this compound make it an attractive candidate for integration into advanced materials. While direct research on this compound in this area is still in its nascent stages, the broader field of polymer chemistry offers insights into its potential applications.

One promising avenue is the use of this compound as a monomer or a modifying agent in the synthesis of novel polymers. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in polymerization reactions to form polyesters or polyamides. The phenoxy group can also be functionalized to introduce cross-linking sites or to attach other polymer chains, leading to the formation of complex three-dimensional networks with tailored properties. For example, the incorporation of the phenoxy moiety into polymer backbones could enhance their thermal stability and mechanical strength.

Furthermore, the structural similarities to compounds used in the synthesis of well-known polymers like poly(methyl methacrylate) (PMMA) suggest potential avenues for exploration. Although not a direct precursor, the principles of polymerization of related vinyl and acrylic monomers could be adapted for phenoxyacetate-based systems. The development of such new polymeric materials could lead to applications in areas such as high-performance coatings, adhesives, and engineering plastics.

Exploration of this compound in Nanotechnology and Drug Delivery Systems

The field of nanotechnology is constantly seeking new materials for the fabrication of nanoparticles and other nanostructures for a wide range of applications, including targeted drug delivery. The physicochemical properties of this compound and its derivatives make them intriguing candidates for the development of novel nanocarriers.

The hydrophobic nature of the phenoxy group combined with the potential for functionalization of the ester group allows for the creation of amphiphilic molecules that can self-assemble into nanoparticles, such as micelles or polymersomes, in aqueous environments. These nanoparticles can encapsulate hydrophobic drugs within their core, protecting them from degradation in the bloodstream and facilitating their delivery to specific target sites in the body. The surface of these nanoparticles can be further modified with targeting ligands, such as antibodies or peptides, to enhance their specificity for cancer cells or other diseased tissues.

While direct research on this compound-based nanoparticles is limited, the principles of nanoparticle-mediated drug delivery are well-established. The development of such systems using phenoxyacetate derivatives could offer several advantages, including improved drug solubility, controlled release profiles, and reduced systemic toxicity.

Bioremediation Strategies Utilizing Phenoxyacetate-Degrading Microorganisms

The widespread use of phenoxyacetic acid-based herbicides, such as 4-chloro-2-methylphenoxyacetic acid (MCPA) and 2,4-dichlorophenoxyacetic acid (2,4-D), has led to concerns about their environmental persistence and potential toxicity. Bioremediation, which utilizes microorganisms to break down environmental pollutants, offers a promising and environmentally friendly approach to decontaminate soil and water contaminated with these herbicides.

Several studies have demonstrated the ability of various bacterial and fungal strains to degrade phenoxyacetic acid herbicides. These microorganisms possess enzymes that can cleave the ether bond of the phenoxyacetic acid molecule, initiating a degradation pathway that ultimately leads to the mineralization of the compound into carbon dioxide and water. The initial step in the degradation of MCPA, for instance, is often mediated by a gene known as tfdA, which codes for an enzyme that catalyzes the cleavage of the ether linkage.

An endophytic fungus, Phomopsis sp., isolated from guava, has shown the ability to effectively degrade MCPA, with a maximum biodegradation rate of 86.89% under optimal conditions. The degradation of these herbicides is influenced by environmental factors such as pH and temperature, with optimal degradation typically occurring under neutral to slightly alkaline conditions and at temperatures around 30°C.

The following table summarizes the findings of a study on the biodegradation of phenoxyacetic herbicides by bacterial strains under varying environmental conditions:

| Herbicide | Concentration (mg/L) | Degradation Efficiency (%) | Optimal pH | Optimal Temperature (°C) |

| 2,4-D | 300-700 | >99 | 7-8 | 30-40 |

| MCPA | 300-700 | >99 | 7-8 | 30-40 |

These findings strongly suggest that similar bioremediation strategies could be developed for this compound, should it become a more widely used industrial chemical. The enzymatic machinery that degrades phenoxyacetic acid herbicides is likely capable of acting on the structurally similar this compound.

Regulatory and Policy Implications of Advanced Research Findings

The development of new applications for this compound and its derivatives will inevitably have regulatory and policy implications. As research progresses and novel products based on this compound are commercialized, they will be subject to scrutiny by regulatory agencies to ensure their safety for human health and the environment.

The regulatory landscape for chemicals is constantly evolving, with a growing emphasis on proactive risk assessment and the implementation of stricter environmental standards. Companies developing new materials or therapeutic agents based on this compound will need to navigate this complex regulatory environment, which includes regulations such as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in the European Union.

For therapeutic applications, any new drug candidate derived from this compound will have to undergo rigorous preclinical and clinical trials to demonstrate its safety and efficacy before it can be approved for human use. For materials science applications, the potential for the release of the compound or its degradation products into the environment will need to be carefully assessed.

The potential for bioremediation of phenoxyacetate-contaminated sites also has policy implications. The successful development of effective bioremediation strategies could lead to the establishment of new environmental cleanup standards and regulations that favor the use of these biological methods over traditional physicochemical approaches.

Q & A

Q. What are the common synthetic routes for methyl 2-phenoxyacetate, and what intermediates are critical for its preparation?

this compound can be synthesized via multi-step routes. One method involves esterification of 2-phenoxyacetic acid with methanol under acidic catalysis. Alternatively, palladium-catalyzed α-arylation of dimethyl malonate with 2-methoxybromobenzene intermediates can yield phenylacetic acid derivatives, which are further esterified . Key intermediates include 2-methoxybenzoic acid and phenoxyethanol derivatives. Reaction conditions (e.g., temperature, solvent selection) must be optimized to avoid side products like unreacted phenols or over-esterification .

Q. How can this compound be characterized using spectroscopic and chromatographic techniques?

- NMR Spectroscopy : ¹H NMR can confirm ester group presence (δ ~3.7 ppm for methoxy protons) and aromatic protons (δ ~6.8–7.5 ppm). ¹³C NMR identifies carbonyl (δ ~170 ppm) and aromatic carbons.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₀O₃ at m/z 178.18) .

- Infrared (IR) Spectroscopy : Ester C=O stretches (~1740 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) are diagnostic . Chromatographic purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) or GC with flame ionization detection .

Q. What are the standard analytical methods for assessing purity and stability of this compound?

- Purity : HPLC (≥98% purity) with UV detection at 254 nm, using reference standards (e.g., ethyl 2-phenylacetoacetate as a comparator) .

- Stability : Accelerated stability studies under varying temperatures (e.g., -20°C to 40°C) and pH conditions. Degradation products (e.g., free phenoxyacetic acid) are monitored via LC-MS .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during this compound synthesis?

- Design of Experiments (DoE) : Use factorial designs to evaluate temperature, catalyst loading, and solvent polarity effects. For example, higher temperatures (>80°C) may accelerate esterification but risk decarboxylation.

- By-Product Mitigation : Add scavengers (e.g., molecular sieves) to absorb water in Fischer esterification. Monitor reaction progress via TLC or in-situ FTIR to terminate reactions at ~90% conversion .

- Contradiction Note : Some protocols recommend acidic conditions, while others use enzymatic catalysts for selectivity. Systematic reviews of methodological quality (e.g., allocation concealment, blinding in catalytic studies) help resolve biases .

Q. How does the stability of this compound vary under different storage conditions, and what decomposition pathways are observed?

- Storage : Stable at -20°C for ≥2 years, but prolonged room-temperature exposure leads to hydrolysis. Degradation follows first-order kinetics, with half-life ~6 months at 25°C .

- Decomposition Pathways : Hydrolysis to 2-phenoxyacetic acid (in aqueous media) or oxidation to quinone derivatives under light exposure. Stabilizers like antioxidants (e.g., BHT) or inert atmosphere storage are recommended .

Q. How can contradictions in reported biological activities of this compound derivatives be addressed?

- Systematic Reviews : Apply PRISMA guidelines to aggregate data from controlled studies, assessing methodological quality (e.g., allocation concealment, blinding) to identify bias sources .

- Meta-Analysis : Pool effect sizes from enzyme inhibition assays, adjusting for variables like solvent choice (DMSO vs. ethanol) or protein concentration .

Q. What advanced techniques are used to study this compound’s interactions with biological targets?

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity to enzymes (e.g., esterases) via real-time kinetics.

- X-Ray Crystallography : Resolves 3D structures of this compound-protein complexes to identify active-site interactions .

- Molecular Dynamics (MD) Simulations : Predicts binding free energies and conformational stability in silico .

Safety and Handling

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and NIOSH-approved respirators when handling powdered forms .

- Ventilation : Use fume hoods to limit vapor exposure (TLV: 10 ppm). Avoid skin contact; wash thoroughly with soap post-handling .

- Waste Disposal : Collect organic waste in sealed containers for incineration. Neutralize acidic by-products before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.